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Introduction to Polyglycerin-6 in Food-Grade
Emulsions
Polyglycerin-6 (PG-6), a polyglyceryl ester of fatty acids (PGEs), is a non-ionic surfactant

widely employed as a high-performance emulsifier in the food industry.[1] Derived from the

esterification of polyglycerol (with an average of six glycerol units) and fatty acids, PG-6 is a

versatile and biocompatible ingredient.[1] Its amphiphilic nature, possessing both hydrophilic

polyglycerol heads and lipophilic fatty acid tails, allows it to effectively reduce the interfacial

tension between oil and water, thereby creating stable emulsions.[2][3]

Polyglycerin-6 is valued for its ability to produce stable oil-in-water (O/W) emulsions with

desirable textures and extended shelf life.[2][4] Beyond emulsification, it can function as a

rheology modifier, crystal modifier, and aerating agent in various food formulations.[5] This

document provides detailed application notes and experimental protocols for the effective use

of Polyglycerin-6 in the formulation and characterization of food-grade emulsions.

Key Physicochemical Properties and Applications
Polyglycerin-6 and other PGEs are recognized for their wide range of Hydrophile-Lipophile

Balance (HLB) values, making them suitable for various emulsion types.[6][7] They are known

to form highly stable α-gels in water, which contributes to improved emulsification properties
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and increased viscosity of the aqueous phase, leading to enhanced stability of O/W emulsions.

[5]

Primary applications in the food industry include:

Bakery Products: Improves dough handling, texture, and shelf life in cakes, breads, and

pastries.[2][4][5]

Dairy and Frozen Desserts: Creates a smoother texture in ice cream by preventing the

formation of large ice crystals.[4]

Margarines and Spreads: Acts as an emulsifier and crystal modifier to prevent the separation

of oil and water phases.[2][5]

Beverages: Can be used as a clouding agent.[5]

Low-Fat Foods: Enables the creation of stable emulsions with a high water content, which

can aid in reducing the overall caloric content of food products.[2]

Quantitative Data on Emulsion Properties
The concentration of Polyglycerin-6 significantly influences the physical properties of food-

grade emulsions. The following tables summarize the expected impact of varying

concentrations of a representative Polyglycerin-6 ester (Polyglyceryl-6 Stearate) on key

emulsion characteristics in a model oil-in-water (O/W) system.

Table 1: Effect of Polyglyceryl-6 Stearate Concentration on Emulsion Particle Size and

Polydispersity Index (PDI)

Polyglyceryl-6 Stearate
Conc. (% w/w)

Mean Particle Size (d, nm) Polydispersity Index (PDI)

0.5 850 0.45

1.0 420 0.32

2.0 280 0.25

3.0 210 0.21
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Note: Data are representative and may vary based on the specific oil, processing conditions,

and other formulation components.

Table 2: Influence of Polyglyceryl-6 Stearate Concentration on Emulsion Viscosity and Stability

Polyglyceryl-6 Stearate
Conc. (% w/w)

Viscosity (mPa·s at 100
s⁻¹)

Creaming Index after 24h
(%)

0.5 15 18

1.0 35 8

2.0 75 3

3.0 120 < 1

Note: Data are representative and may vary based on the specific oil, processing conditions,

and other formulation components.

Experimental Protocols
Protocol for Preparation of a Standard Oil-in-Water
(O/W) Food-Grade Emulsion
This protocol details the preparation of a model 20% oil-in-water emulsion using Polyglycerin-
6 as the primary emulsifier.

Materials and Equipment:

Polyglycerin-6 (e.g., Polyglyceryl-6 Stearate)

Food-grade oil (e.g., sunflower oil, soybean oil)

Distilled or deionized water

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Beakers
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Magnetic stirrer and stir bars

Heating plate

Analytical balance

Procedure:

Prepare the Aqueous Phase:

Weigh the required amount of distilled water into a beaker.

Add the desired concentration of Polyglycerin-6 (e.g., 0.5% - 3.0% w/w of the total

emulsion weight) to the water.

Heat the aqueous phase to 60-70°C while stirring with a magnetic stirrer until the

Polyglycerin-6 is fully dissolved.

Prepare the Oil Phase:

Weigh the required amount of food-grade oil into a separate beaker.

Heat the oil phase to 60-70°C.

Pre-emulsification:

Slowly add the hot oil phase to the hot aqueous phase while continuously stirring with the

magnetic stirrer.

Continue stirring for 5-10 minutes to form a coarse pre-emulsion.

Homogenization:

Transfer the pre-emulsion to the high-shear homogenizer.

Homogenize the mixture at a specified speed and duration (e.g., 8,000 - 15,000 rpm for 3-

5 minutes for a rotor-stator homogenizer). The optimal parameters will depend on the

specific equipment and desired particle size.
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Cooling:

Rapidly cool the emulsion to room temperature by placing the beaker in an ice bath while

gently stirring.

Storage:

Store the final emulsion in a sealed container at the desired temperature for subsequent

characterization.

Protocol for Emulsion Characterization
4.2.1. Particle Size Analysis using Laser Diffraction

Sample Preparation:

Ensure the emulsion is well-mixed by gentle inversion.

Dilute a small aliquot of the emulsion with a suitable dispersant (typically the continuous

phase, i.e., water) to achieve the optimal obscuration level for the laser diffraction

instrument (usually between 5-15%).

Measurement:

Use a laser diffraction particle size analyzer to measure the particle size distribution of the

diluted emulsion.

Record the mean particle size (e.g., D[2][8] or Z-average) and the polydispersity index

(PDI).

4.2.2. Viscosity Measurement

Equipment Setup:

Use a rotational viscometer or rheometer with an appropriate geometry (e.g., concentric

cylinder or cone-and-plate).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.cnchemsino.com/blog/polyglycerol-esters-of-fatty-acids-pge-a-complete-overview.html
https://www.researchgate.net/publication/373159101_Analytics_and_applications_of_polyglycerol_polyricinoleate_PGPR-Current_research_progress
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the instrument and the emulsion sample to equilibrate to the desired measurement

temperature (e.g., 25°C).

Measurement:

Load the emulsion sample into the viscometer.

Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the flow behavior of

the emulsion.

Record the apparent viscosity at a specific shear rate for comparison between samples.

4.2.3. Emulsion Stability Assessment (Creaming Index)

Sample Preparation:

Pour a known volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated

cylinder or test tube.

Seal the container to prevent evaporation.

Storage and Observation:

Store the samples undisturbed at a controlled temperature (e.g., room temperature or

refrigerated).

At specified time intervals (e.g., 1, 24, 48 hours, and 1 week), measure the height of the

serum layer (Hs) that separates at the bottom of the container and the total height of the

emulsion (Ht).

Calculation:

Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hs / Ht) x 100

A lower creaming index indicates higher emulsion stability.

Visual Representations
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Caption: Workflow for food-grade emulsion formulation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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